4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane
Overview
Description
4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane is an organic compound characterized by the presence of an iodomethyl group attached to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane typically involves the iodination of 2,2-dimethyl-1,3-dioxolane. One common method includes the reaction of 2,2-dimethyl-1,3-dioxolane with iodine and a suitable oxidizing agent, such as red phosphorus, under controlled conditions to introduce the iodomethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and prevent side reactions.
Chemical Reactions Analysis
Types of Reactions: 4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The iodomethyl group can be oxidized to form aldehydes or ketones using oxidizing agents like sodium periodate or manganese dioxide.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Sodium periodate or manganese dioxide in solvents like acetonitrile or dichloromethane are typical choices.
Major Products:
Substitution: Products include azido or thiocyanato derivatives of the dioxolane ring.
Oxidation: Products include aldehydes or ketones derived from the oxidation of the iodomethyl group.
Scientific Research Applications
4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: It is utilized in the preparation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane involves its reactivity due to the presence of the iodomethyl group. This group can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
- 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane
- 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane
Comparison: 4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The iodine atom is larger and more polarizable, leading to different reaction kinetics and mechanisms. This makes the iodomethyl derivative more suitable for certain applications, such as in the synthesis of complex organic molecules where specific reactivity is required .
Properties
IUPAC Name |
4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKBPYFNBFEICG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CI)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456675 | |
Record name | 4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4351-11-5, 23737-52-2 | |
Record name | 4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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